![molecular formula C7H6ClN3 B2940355 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 71139-94-1](/img/structure/B2940355.png)
2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Vue d'ensemble
Description
2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Mécanisme D'action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors prevent the activation of these kinases, disrupting the JAK-STAT signaling pathway and affecting cell proliferation and immune responses .
Biochemical Pathways
Given its potential role as a jak1 and jak2 inhibitor, it may impact the jak-stat signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune responses .
Result of Action
Compounds with similar structures that act as jak1 and jak2 inhibitors can disrupt the jak-stat signaling pathway, potentially leading to effects such as reduced cell proliferation and altered immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of 1,2,4-triazole derivatives with appropriate pyridine precursors. One common method involves the reaction of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid to form an intermediate, which is then treated with phosphorus oxychloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Oxidation products: Oxidized derivatives such as oxides or hydroxylated compounds.
Reduction products: Reduced derivatives with altered oxidation states.
Applications De Recherche Scientifique
2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine has diverse applications in scientific research:
Medicinal chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological research: The compound is used to study cellular pathways and mechanisms, particularly those involving signal transduction and apoptosis.
Industrial applications: It is utilized in the synthesis of more complex heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:
2-(Chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has similar antimicrobial properties but differs in its substitution pattern, which can affect its biological activity.
2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine: Another related compound with distinct structural features and biological activities.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIPMUQPJGNQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940274.png)
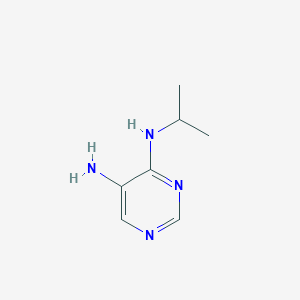
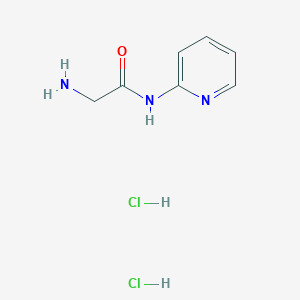
![5-CHLORO-N-{4-[4-(5-CHLORO-2-HYDROXYBENZAMIDO)PHENOXY]PHENYL}-2-HYDROXYBENZAMIDE](/img/structure/B2940277.png)

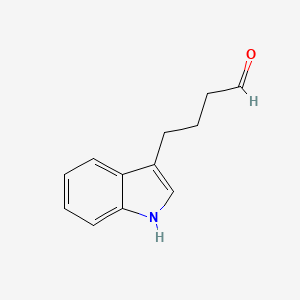
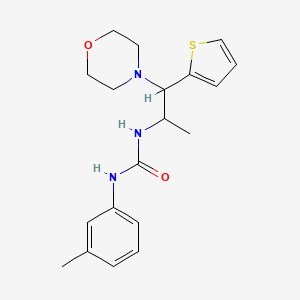
![N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2940286.png)
![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2940288.png)
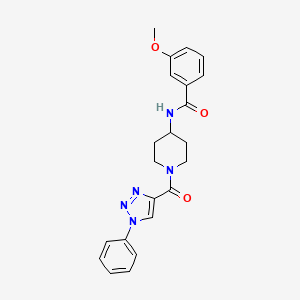
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2940290.png)
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2940292.png)
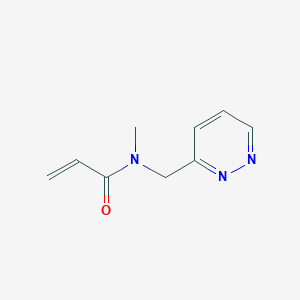
![Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2940295.png)
